![molecular formula C10H14N2O4S B13087230 (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid CAS No. 1019115-35-5](/img/structure/B13087230.png)
(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C10H14N2O4S, and it has a molecular weight of 258.3 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID typically involves the reaction of isobutyl chloroformate with 2-aminothiazole-4-acetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include maintaining a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID, known for its antimicrobial properties.
Thiazole-4-acetic acid: Another related compound with similar structural features and applications.
Isobutyl chloroformate: Used in the synthesis of various carbamate derivatives, including (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID.
Uniqueness
What sets (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isobutoxycarbonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
1019115-35-5 |
|---|---|
Formule moléculaire |
C10H14N2O4S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
2-[2-(2-methylpropoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-6(2)4-16-10(15)12-9-11-7(5-17-9)3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)(H,11,12,15) |
Clé InChI |
GLKJXYIOPFZUMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


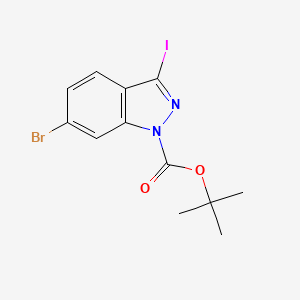
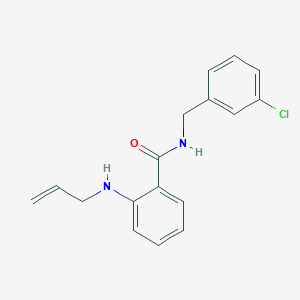



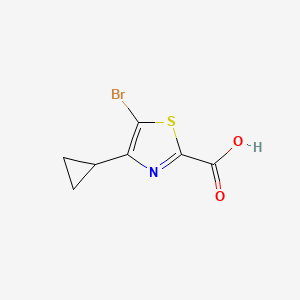
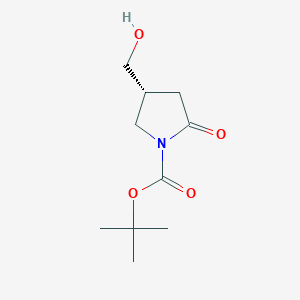
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)



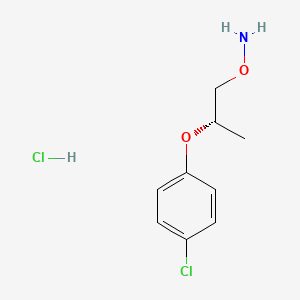
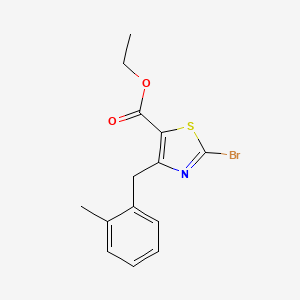
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
